molecular formula C20H16N4O4 B2823321 Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396758-99-8

Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2823321
CAS RN: 1396758-99-8
M. Wt: 376.372
InChI Key: VSUYFIVKEXVDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Ethyl 5-phenylisoxazole-3-carboxylate , which is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of a compound can be determined by its empirical formula and molecular weight. For Ethyl 5-phenylisoxazole-3-carboxylate, the empirical formula is C12H11NO3 and the molecular weight is 217.22 .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. For similar compounds, reactions with hydrazine hydrate have been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from its molecular structure. For Ethyl 5-phenylisoxazole-3-carboxylate, it is a solid compound .

Scientific Research Applications

Synthesis and Characterization
Research on similar compounds to Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate focuses on their synthesis, structural analysis, and potential applications. For instance, studies have described the synthesis and characterization of pyrazole derivatives through various chemical reactions, highlighting their structural properties using techniques like X-ray diffraction, NMR spectroscopy, and DFT studies. These compounds are of interest due to their potential in materials science and as pharmacophores in drug design due to their diverse biological activities (S. Viveka et al., 2016; I. Nassar et al., 2015).

Antitumor Applications
A novel synthesis method outlined for ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate led to the creation of various derivatives showing significant effects against mouse tumor model cancer cell lines. This suggests the potential of related compounds in antitumor applications, underscoring the importance of structural modification in enhancing biological activity (I. Nassar et al., 2015).

Cytotoxicity and Biological Activities
Further research into pyrazole and pyrazolo[1,5-a]pyrimidine derivatives explores their cytotoxic effects against cancer cells. Synthesis of these compounds and their in vitro testing against Ehrlich Ascites Carcinoma (EAC) cells provide insights into their potential as anticancer agents, highlighting the significance of pyrazole-based compounds in therapeutic applications (Ashraf S. Hassan et al., 2014).

Enzymatic Activity Modulation
Compounds related to Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate have been studied for their ability to modulate enzymatic activity. For instance, new pyrazolopyrimidinyl keto-esters were synthesized and tested for their effect on cellobiase reactivity, demonstrating the potential application of these compounds in biocatalysis and enzyme modulation (Mohamed Abd et al., 2008).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For Ethyl 5-phenylisoxazole-3-carboxylate, it has been classified as an eye irritant .

properties

IUPAC Name

ethyl 5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c1-2-27-20(26)15-12-21-24-9-8-14(10-17(15)24)22-19(25)16-11-18(28-23-16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUYFIVKEXVDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(5-phenylisoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.